2-(Pyrrolidin-3-yloxy)isonicotinonitrile hydrochloride
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Overview
Description
2-(PYRROLIDIN-3-YLOXY)PYRIDINE-4-CARBONITRILE HYDROCHLORIDE is a chemical compound with the molecular formula C10H12ClN3O. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its pyrrolidine and pyridine moieties, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(PYRROLIDIN-3-YLOXY)PYRIDINE-4-CARBONITRILE HYDROCHLORIDE typically involves the reaction of pyrrolidine with pyridine-4-carbonitrile under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(PYRROLIDIN-3-YLOXY)PYRIDINE-4-CARBONITRILE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine or pyridine rings.
Reduction: Reduced forms of the nitrile group.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
2-(PYRROLIDIN-3-YLOXY)PYRIDINE-4-CARBONITRILE HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(PYRROLIDIN-3-YLOXY)PYRIDINE-4-CARBONITRILE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(PYRROLIDIN-3-YLOXY)PYRIDINE-4-CARBONITRILE
- 2-(PYRROLIDIN-3-YLOXY)PYRIDINE-4-CARBONITRILE HYDROCHLORIDE
Uniqueness
2-(PYRROLIDIN-3-YLOXY)PYRIDINE-4-CARBONITRILE HYDROCHLORIDE is unique due to its specific combination of pyrrolidine and pyridine moieties, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-hydrochloride counterpart.
Properties
Molecular Formula |
C10H12ClN3O |
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Molecular Weight |
225.67 g/mol |
IUPAC Name |
2-pyrrolidin-3-yloxypyridine-4-carbonitrile;hydrochloride |
InChI |
InChI=1S/C10H11N3O.ClH/c11-6-8-1-4-13-10(5-8)14-9-2-3-12-7-9;/h1,4-5,9,12H,2-3,7H2;1H |
InChI Key |
RLJQKYFNEDIVFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1OC2=NC=CC(=C2)C#N.Cl |
Origin of Product |
United States |
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